N-(4-chlorobenzyl)-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide
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Overview
Description
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a chlorophenyl group, a furan ring, and a methoxyphenoxy moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE typically involves multiple steps, including the formation of intermediate compounds. The general synthetic route may include:
Formation of the Chlorophenyl Intermediate: This step involves the reaction of 4-chlorobenzyl chloride with a suitable amine to form the chlorophenyl intermediate.
Formation of the Furan Intermediate: The furan ring is introduced through a reaction involving furan-2-carbaldehyde and an appropriate reagent.
Coupling Reaction: The chlorophenyl and furan intermediates are coupled using a suitable coupling agent, such as a carbodiimide, to form the final compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling parameters such as temperature, pressure, and reaction time. The use of catalysts and solvents may also be optimized to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-(4-Chlorophenyl)acetamide: A simpler analog with similar structural features.
Furan-2-carboxamide: Contains the furan ring but lacks the chlorophenyl and methoxyphenoxy groups.
2-(2-Methoxyphenoxy)acetamide: Contains the methoxyphenoxy group but lacks the chlorophenyl and furan rings.
Uniqueness
N-[(4-CHLOROPHENYL)METHYL]-N-[(FURAN-2-YL)METHYL]-2-(2-METHOXYPHENOXY)ACETAMIDE is unique due to its combination of structural features, which may confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C21H20ClNO4 |
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Molecular Weight |
385.8 g/mol |
IUPAC Name |
N-[(4-chlorophenyl)methyl]-N-(furan-2-ylmethyl)-2-(2-methoxyphenoxy)acetamide |
InChI |
InChI=1S/C21H20ClNO4/c1-25-19-6-2-3-7-20(19)27-15-21(24)23(14-18-5-4-12-26-18)13-16-8-10-17(22)11-9-16/h2-12H,13-15H2,1H3 |
InChI Key |
GATHRBSCJJTELI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(=O)N(CC2=CC=C(C=C2)Cl)CC3=CC=CO3 |
Origin of Product |
United States |
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